molecular formula C23H18F2N2OS B2931341 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole CAS No. 1226459-26-2

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole

Cat. No.: B2931341
CAS No.: 1226459-26-2
M. Wt: 408.47
InChI Key: LBGFJGVSKZTIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is a substituted imidazole derivative characterized by:

  • Position 1: A 4-(difluoromethoxy)phenyl group, introducing electron-withdrawing properties and enhanced metabolic stability .
  • Position 5: A phenyl group, influencing steric bulk and π-π stacking interactions.

This compound’s structural features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where aromatic and thioether functionalities are critical .

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2OS/c24-22(25)28-20-13-11-19(12-14-20)27-21(18-9-5-2-6-10-18)15-26-23(27)29-16-17-7-3-1-4-8-17/h1-15,22H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGFJGVSKZTIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of an imidazole core, which is known for its diverse biological properties, including anti-cancer, anti-diabetic, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18F2N2OS, with a molecular weight of 408.47 g/mol. Its structure includes:

  • Benzylthio group at the second carbon
  • Difluoromethoxyphenyl substituent at the first carbon
  • Phenyl group at the fifth carbon of the imidazole ring

This unique combination of functional groups may confer distinct biological properties compared to other imidazole derivatives.

Anticancer Activity

Research indicates that compounds containing imidazole rings can exhibit significant anticancer properties. For instance, studies on similar compounds have shown their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 (liver cancer) and A375 (melanoma) cells . The specific interactions of this compound with cancer-related enzymes or receptors remain to be fully elucidated but suggest potential pathways for therapeutic applications.

Antidiabetic Potential

Preliminary investigations into compounds structurally related to this compound have highlighted their efficacy as α-glucosidase inhibitors. For example, derivatives from the benzimidazole family have demonstrated promising in vitro and in vivo anti-diabetic activity, indicating that similar mechanisms could be explored for the target compound .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies can reveal binding affinities and potential active sites on enzymes or receptors involved in disease pathways. Preliminary data suggests that this compound may act as a non-competitive inhibitor for certain enzymes, similar to other imidazole derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique biological activity of this compound. The following table summarizes key features and activities of related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1-(4-fluorobenzylthio)-5-phenyl-1H-imidazoleFluorobenzylthio groupPotentially different biological activities due to fluorine substitutionAnticancer activity
2-Phenyl-1H-benzo[d]imidazoleGeneral class with imidazole ringsVary widely in biological activity based on substituentsAntidiabetic properties
Benzimidazole derivativesContains an imidazole coreKnown for multi-target inhibitionAntiviral and anticancer effects

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing a framework for understanding the potential effects of this compound:

  • Anticancer Study : A study demonstrated that imidazole derivatives could inhibit cancer cell proliferation through apoptosis induction in HepG2 cells .
  • Diabetes Management : In vivo studies on α-glucosidase inhibitors showed significant hypoglycemic effects comparable to established drugs like acarbose .
  • Cytotoxicity Testing : Cytotoxicity assays using MTT methods indicated that certain imidazole derivatives exhibited selective toxicity against cancerous cell lines while sparing normal cells .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Benzylthio vs. Fluorobenzylthio: 2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235355-39-1) replaces the benzylthio group with a 4-fluorobenzylthio moiety. 2-(Allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole (CAS 1234949-02-0) features an allylthio group, which introduces unsaturation and may alter reactivity in metabolic pathways .
  • Isobutylthio :

    • 1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1226433-97-1) substitutes benzylthio with a branched isobutylthio group, reducing steric hindrance and increasing hydrophobicity (MW = 404.5 vs. 423.4 for the fluorinated analog) .

Substituent Variations at Position 5

  • Phenyl vs. 5-(4-Methoxyphenyl) (CAS 1226433-97-1) offers electron-donating properties, which may enhance π-stacking interactions in biological targets .

Core Modifications: Imidazole vs. Benzimidazole

  • Benzimidazole Derivatives :
    • Compounds like 2-mercapto-5-difluoromethoxy-1H-benzimidazole () feature a fused benzene ring, increasing planarity and rigidity compared to imidazole derivatives. This modification often enhances binding to flat enzymatic pockets (e.g., proton pump inhibitors) .

Physicochemical Properties

Compound (CAS/Example) Molecular Formula Molecular Weight XLogP3* Key Substituents
Target Compound C₂₉H₂₃F₂N₃O₂S 523.6 ~3.1† Benzylthio, difluoromethoxy, phenyl
CAS 1235355-39-1 C₂₂H₁₅F₂N₃O₂S 423.4 N/A 4-Fluorobenzylthio, 3-nitrophenyl
CAS 1226433-97-1 C₂₁H₂₂F₂N₂O₂S 404.5 N/A Isobutylthio, 4-methoxyphenyl
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole C₁₁H₉F₃N₂O 242.2 2.6 Methoxyphenyl, trifluoromethyl

*XLogP3 values estimated from analogs. †Predicted using substituent contributions.

  • Lipophilicity : The target compound’s benzylthio and difluoromethoxy groups contribute to higher XLogP3 (~3.1) compared to methoxy/trifluoromethyl analogs (XLogP3 = 2.6) , suggesting better membrane permeability.
  • Solubility : Nitrophenyl substituents (e.g., CAS 1235355-39-1) may reduce aqueous solubility due to increased hydrophobicity .

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole and its structural analogs?

The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted benzaldehydes with ammonium acetate, followed by functionalization. For example, benzimidazole cores are often modified via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). The benzylthio group may be introduced via thiol-alkylation using benzyl mercaptan. Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization. Structural analogs in and highlight the use of these methods for similar imidazole derivatives .

Q. How is the structural integrity of this compound validated after synthesis?

Characterization relies on spectroscopic techniques:

  • NMR (¹H/¹³C) confirms substituent positions and purity (e.g., aromatic proton splitting patterns).
  • IR spectroscopy identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹).
  • Elemental analysis verifies empirical formula compliance.
  • X-ray crystallography (using SHELX programs, as in ) resolves 3D configurations for crystalline derivatives .

Q. What in vitro assays are used for preliminary biological evaluation of this compound?

Common assays include:

  • TRPV1 antagonism assays (measuring Ca²⁺ influx inhibition in recombinant channels, as in ).
  • Antimicrobial activity screens (e.g., MIC determination against bacterial/fungal strains, similar to methods in ).
  • Cytotoxicity profiling (MTT assay on cell lines) to assess therapeutic windows .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for this compound in pharmacological contexts?

SAR studies involve systematic substitution of the benzylthio, difluoromethoxy, and phenyl groups. For example:

  • Replacing benzylthio with methylthio to assess hydrophobicity effects.
  • Comparing difluoromethoxy with methoxy to evaluate fluorine’s metabolic stability. Biological data from analogs in and guide optimization, while docking studies (e.g., AutoDock Vina) predict binding modes to targets like TRPV1 .

Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?

  • Molecular docking (e.g., Glide, GOLD) models ligand-receptor interactions, as demonstrated for TRPV1 antagonists in .
  • Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of binding poses over time.
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO) to correlate reactivity with activity .

Q. How can discrepancies between computational predictions and experimental biological data be resolved?

Strategies include:

  • Revisiting docking parameters (e.g., solvation effects, protonation states).
  • Orthogonal assays (e.g., surface plasmon resonance for binding kinetics).
  • Crystallographic validation of ligand-target complexes to refine computational models. emphasizes SHELX for resolving crystallographic ambiguities .

Q. How do the difluoromethoxy and benzylthio groups influence physicochemical properties?

  • Difluoromethoxy : Enhances metabolic stability (vs. methoxy) and lipophilicity (logP increase).
  • Benzylthio : Contributes to π-π stacking in binding pockets but may reduce solubility. Property analysis via HPLC (logP), thermal shift assays (protein stability), and PAMPA (permeability) are recommended .

Q. What crystallographic techniques determine the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) refines structures, while POWD analyzes polymorphism. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. demonstrates SCXRD for analogous imidazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.